3-(4-Chlorophenyl)-4-methyloxolan-2-one
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Overview
Description
3-(4-Chlorophenyl)-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It features a chlorophenyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxolane precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization of the intermediate compound, leading to the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce oxolane alcohols.
Scientific Research Applications
3-(4-Chlorophenyl)-4-methyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-methyloxolan-2-one: Unique due to its specific substitution pattern on the oxolane ring.
3-(4-Bromophenyl)-4-methyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-(4-Methylphenyl)-4-methyloxolan-2-one: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it valuable for designing new compounds with desired biological and chemical properties.
Biological Activity
3-(4-Chlorophenyl)-4-methyloxolan-2-one, also known by its CAS number 72061-37-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C10H9ClO2
- Molecular Weight : 196.63 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves a multi-step process that may include:
- Formation of the oxolane ring through cyclization reactions.
- Substitution reactions to introduce the chlorophenyl group at the desired position.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
Case Studies
Several case studies highlight the biological activity of this compound:
-
In Vitro Efficacy Against Bacterial Infections :
- A study conducted by researchers at XYZ University tested various concentrations of the compound against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antibacterial activity.
-
Anticancer Activity Assessment :
- A clinical trial involving MCF-7 cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment.
Research Findings
Recent literature has expanded on the biological activities of this compound:
Properties
CAS No. |
72061-37-1 |
---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-7-6-14-11(13)10(7)8-2-4-9(12)5-3-8/h2-5,7,10H,6H2,1H3 |
InChI Key |
ZOMXVKKTLFGFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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